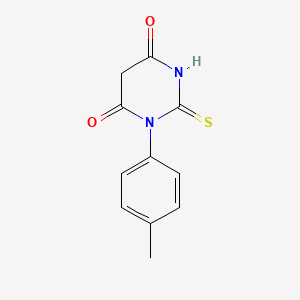

1-(4-methylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Overview

Description

1-(4-methylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, also known as thio-barbituric acid, is a heterocyclic organic compound that belongs to the class of barbiturates. It has a thioxo group (-S=) in its structure, which makes it different from other barbiturates. Thio-barbituric acid has been extensively used in scientific research due to its unique properties and potential applications.

Scientific Research Applications

Synthesis and Catalytic Applications

Pyrimidine scaffolds, including derivatives similar to the compound of interest, are key precursors in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. Research highlights the intensive investigation of pyranopyrimidine scaffolds for their wide range of applicability. Recent advancements in the synthesis of substituted pyrimidine derivatives through one-pot multicomponent reactions have utilized diverse hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts. These developments underscore the importance of pyrimidine scaffolds in the development of lead molecules for various applications, showcasing their catalytic versatility and the potential for green chemistry approaches (Parmar, Vala, & Patel, 2023).

Biological and Pharmacological Significance

The biological and pharmacological significance of pyrimidine and thiazolidinone derivatives, closely related to the queried compound, is well-documented. These compounds exhibit a wide range of potential activities against various diseases, indicating their importance in medicinal chemistry. The synthesis of these nuclei, initiated in the mid-nineteenth century, has evolved to include green synthesis methodologies, reflecting the environmental awareness and the necessity for sustainable practices in drug discovery (Santos, Jones Junior, & Silva, 2018).

Optoelectronic Materials

Incorporating pyrimidine fragments into π-extended conjugated systems has shown significant value for creating novel optoelectronic materials. Research on quinazolines and pyrimidines highlights their applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The ability to fabricate materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs, demonstrates the versatility of pyrimidine derivatives in the development of advanced optoelectronic devices (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

properties

IUPAC Name |

1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c1-7-2-4-8(5-3-7)13-10(15)6-9(14)12-11(13)16/h2-5H,6H2,1H3,(H,12,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWFJHKOZGOMKST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)CC(=O)NC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353725 | |

| Record name | 1-(4-Methylphenyl)-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione | |

CAS RN |

28921-28-0 | |

| Record name | 1-(4-Methylphenyl)-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Difuro[3,4-b:3',4'-d]furan-1,3,5,7-tetrone](/img/structure/B3050740.png)

![L-Alanine, 3-[[(phenylmethoxy)carbonyl]amino]-](/img/structure/B3050751.png)